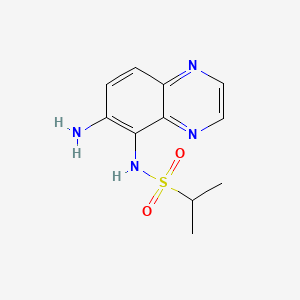

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide typically involves the reaction of 6-aminoquinoxaline with propane-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroquinoxaline derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

Industry: Utilized in the development of new materials with specific properties

Mecanismo De Acción

The mechanism of action of N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to the disruption of bacterial growth and replication .

Comparación Con Compuestos Similares

Similar Compounds

Olaquindox: Another quinoxaline derivative used as an antimicrobial agent.

Echinomycin: A quinoxaline antibiotic with anticancer properties.

Atinoleutin: Known for its antimicrobial activity.

Levomycin: Used as an antibiotic.

Carbadox: Employed in veterinary medicine as a growth promoter and antimicrobial agent.

Uniqueness

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide stands out due to its unique combination of the quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry .

Actividad Biológica

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antibacterial, antileishmanial, and neuropharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways that often involve the reaction of quinoxaline derivatives with sulfonamide groups. The structure is characterized by a quinoxaline ring substituted with an amino group and a propane sulfonamide moiety. The synthesis of related quinoxaline sulfonamides has been shown to yield compounds with significant biological activity, indicating the potential for similar efficacy in this compound.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Research indicates that sulfonamides generally exert their antibacterial effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The structure-activity relationship (SAR) suggests that modifications in the quinoxaline moiety can enhance antibacterial potency.

Table 1: Antibacterial Activity Comparison

| Compound | Zone of Inhibition (mm) | Reference Drug (e.g., Ampicillin) |

|---|---|---|

| This compound | TBD | 28 mm |

| Quinoxaline Sulfonamide Derivative 1 | 20 mm | 28 mm |

| Quinoxaline Sulfonamide Derivative 2 | 18 mm | 22 mm |

Note: The actual zone of inhibition for this compound needs to be determined through experimental studies.

Antileishmanial Activity

Recent studies have highlighted the potential of quinoxaline sulfonamides as antileishmanial agents. For example, certain derivatives have shown promising IC50 values against Leishmania species, indicating their ability to inhibit parasite growth effectively.

Table 2: Antileishmanial Activity

| Compound | IC50 (µM) | Reference Drug (Amphotericin B) |

|---|---|---|

| This compound | TBD | 3.1 µM |

| Quinoxaline Sulfonamide Derivative A | 16.3 µM | 3.1 µM |

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been investigated. Some derivatives exhibit anxiolytic and anticonvulsant properties, making them candidates for further development in treating neurological disorders.

Table 3: Neuropharmacological Activity

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| This compound | TBD | Sedative action |

| Quinoxaline Sulfonamide Derivative B | 40 mg/kg | Anxiolytic effect |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that certain quinoxaline sulfonamides exhibited greater antibacterial activity than standard drugs like chloramphenicol and ampicillin, suggesting that structural modifications can significantly enhance efficacy .

- Antileishmanial Studies : Compounds derived from quinoxaline sulfonamides showed IC50 values comparable to established treatments, indicating their potential as effective alternatives in leishmaniasis therapy .

- Neuropharmacological Investigations : Research indicated that specific modifications in the quinoxaline structure could lead to improved anxiolytic effects, highlighting the importance of structure in determining biological activity .

Propiedades

Fórmula molecular |

C11H14N4O2S |

|---|---|

Peso molecular |

266.32 g/mol |

Nombre IUPAC |

N-(6-aminoquinoxalin-5-yl)propane-2-sulfonamide |

InChI |

InChI=1S/C11H14N4O2S/c1-7(2)18(16,17)15-10-8(12)3-4-9-11(10)14-6-5-13-9/h3-7,15H,12H2,1-2H3 |

Clave InChI |

XROPGCQSFDXZFT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)S(=O)(=O)NC1=C(C=CC2=NC=CN=C21)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.